2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide

Description

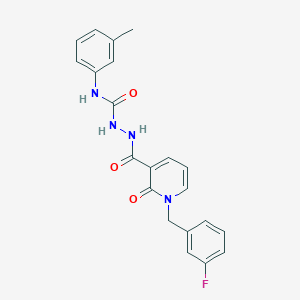

This compound is a hydrazinecarboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-fluorobenzyl group at the 1-position and an N-(m-tolyl)carboxamide moiety at the 3-position. The synthesis likely involves coupling a 3-fluorobenzyl-substituted dihydropyridine carbonyl intermediate with m-tolyl hydrazinecarboxamide, analogous to methods used for related compounds (e.g., benzoyl chloride/acid reactions with amino alcohols) . Characterization methods such as $^1$H NMR, $^13$C NMR, IR spectroscopy, and X-ray crystallography (using software like SHELX ) would confirm its structure and purity.

Properties

IUPAC Name |

1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3/c1-14-5-2-8-17(11-14)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-15-6-3-7-16(22)12-15/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKPEARGKFWHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a novel hydrazinecarboxamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 313.33 g/mol

Antiviral Activity

Recent studies have indicated that compounds related to dihydropyridine derivatives exhibit significant antiviral properties, particularly against HIV. For instance, a study reported that hydroxypyridone carboxylate analogues inhibited HIV reverse transcriptase (RT) and RNase H activities with IC values ranging from 0.65 to 18 µM .

| Compound | IC (µM) | Target |

|---|---|---|

| Hydroxypyridone Carboxylate | 0.65 - 18 | HIV RT |

| Dihydropyridine Analog | TBD | TBD |

Cytotoxicity

In vitro cytotoxicity assays using various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) demonstrated that certain derivatives of dihydropyridine exhibited selective cytotoxicity. The MTT assay results indicated that some compounds showed promising anti-cancer activity with low toxicity towards non-cancerous cells .

| Cell Line | Compound Tested | % Cell Viability |

|---|---|---|

| MCF7 | Dihydropyridine Derivative | 45% |

| A549 | Dihydropyridine Derivative | 50% |

The biological activity of the compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key viral enzymes such as reverse transcriptase and integrase, disrupting viral replication.

- Cell Cycle Arrest : By affecting cellular pathways, it may induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : Some derivatives have been shown to increase ROS levels in target cells, leading to oxidative stress and cell death.

Case Studies

A notable case study involved the evaluation of a series of dihydropyridine derivatives in an HIV model. The study found that modifications at the benzyl position significantly enhanced antiviral efficacy while maintaining low cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-Oxo-N-(3-Pyridinyl)-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxamide

This compound (RN: 338782-39-1) shares the 2-oxo-1,2-dihydropyridine scaffold but differs in two key substituents:

Benzyl Group : 4-(Trifluoromethyl)benzyl vs. 3-fluorobenzyl in the target compound.

Carboxamide Group : N-(3-pyridinyl) vs. N-(m-tolyl).

Table 1: Structural and Functional Comparison

Key Differences and Implications

- In contrast, the 4-(trifluoromethyl)benzyl group in the analog provides greater lipophilicity and steric bulk, which may enhance membrane permeability but reduce target selectivity . Fluorine’s small size and high electronegativity could improve metabolic stability compared to the larger trifluoromethyl group.

Carboxamide Group Differences :

- The m-tolyl group (methyl-substituted phenyl) increases lipophilicity, aiding passive diffusion across biological membranes. The 3-pyridinyl group introduces polarity and hydrogen-bonding capacity, which might improve solubility but reduce blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide?

The synthesis typically involves multi-step reactions starting with intermediates such as 3-fluoroaniline and m-tolyl derivatives. A key step is the cyclization of β-ketoesters or condensation of hydrazinecarboxamide precursors under acidic or Lewis acid-catalyzed conditions . For example, coupling the 3-fluorobenzyl-substituted dihydropyridine core with the m-tolyl hydrazinecarboxamide moiety requires precise temperature control (60–80°C) and solvents like dimethylformamide (DMF) to optimize yield (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming structural integrity. X-ray crystallography (using programs like SHELXL ) can resolve stereochemistry, while HPLC ensures purity (>95%) . For intermediates, IR spectroscopy helps track functional groups like carbonyls (C=O stretches at ~1700 cm⁻¹) .

Q. How do reaction conditions influence the yield and purity of this compound?

Yield optimization depends on:

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature : Reactions often require reflux (100–120°C) for 12–24 hours . Contaminants like unreacted hydrazine precursors are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Comparative structure-activity relationship (SAR) studies are critical. For example, substituting the 3-fluorobenzyl group with chloro or nitro groups (as in ’s table) alters enzyme inhibition profiles. Conflicting data may arise from assay conditions (e.g., pH, co-solvents), so standardized protocols (e.g., fixed ATP concentrations in kinase assays) are recommended . X-ray crystallography (via SHELX ) can validate binding modes to clarify discrepancies.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (using AutoDock Vina) and density functional theory (DFT) predict interactions with targets like kinases or GPCRs. For instance, the fluorobenzyl group’s electron-withdrawing effects stabilize π-π stacking in hydrophobic pockets . MD simulations (GROMACS) assess binding stability, while QSAR models prioritize substituents (e.g., sulfonamide vs. carboxamide) for synthesis .

Q. What experimental designs are optimal for evaluating this compound’s enzyme inhibition potential?

- Kinetic assays : Use a stopped-flow spectrophotometer to measure IC₅₀ values under varied substrate concentrations.

- Selectivity panels : Screen against related enzymes (e.g., COX-1 vs. COX-2) to identify off-target effects .

- Cellular assays : Combine with siRNA knockdowns (e.g., targeting EGFR) to confirm mechanism .

Q. How can process intensification techniques improve synthesis scalability?

Continuous flow reactors (e.g., microreactors) enhance efficiency by maintaining precise temperature/pressure control, reducing reaction times from hours to minutes . Membrane separation technologies (CRDC subclass RDF2050104 ) purify intermediates, while DOE (design of experiments) models optimize parameters like catalyst loading .

Data Analysis and Methodological Challenges

Q. How should researchers address low reproducibility in biological assays involving this compound?

- Batch variability : Characterize each synthesis batch via LC-MS to confirm consistency.

- Solubility issues : Use co-solvents (e.g., DMSO:PBS mixtures) and dynamic light scattering (DLS) to monitor aggregation .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. What are the limitations of current crystallographic data for this compound?

Small-molecule crystallography (via SHELX ) may struggle with twinning or low-resolution data (<1.0 Å). Anisotropic refinement and Hirshfeld surface analysis improve accuracy, while synchrotron sources enhance weak diffraction patterns .

Q. How can metabolite identification studies inform toxicity profiling?

Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Phase I metabolites (e.g., hydroxylation at the dihydropyridine ring) often correlate with hepatotoxicity . Compare results with in silico tools (e.g., Meteor Nexus) to predict pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.